N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)aniline
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzothiazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-2-7-20-17(6-1)23-21(26-20)15-4-3-5-16(11-15)22-12-14-8-9-18-19(10-14)25-13-24-18/h1-11,22H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIHQGKLEOFOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)aniline typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of Benzodioxole to Aniline: The benzodioxole moiety is then attached to an aniline derivative through a nucleophilic substitution reaction.
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Final Coupling: The benzodioxole-aniline intermediate is coupled with the benzothiazole derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
Chemistry
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)aniline serves as a versatile building block in organic synthesis. It can be employed in:
- Synthesis of Complex Molecules : The compound can be used to create more complex organic structures through various chemical reactions such as nucleophilic substitutions and cyclization processes.
Biology
In biological research, this compound has been investigated for its role as a biochemical probe:
- Enzyme Interaction Studies : It has been utilized to study enzyme interactions and metabolic pathways, providing insights into biological mechanisms.
Medicine
The therapeutic potential of this compound is under exploration:
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for further therapeutic development.
Industry
In industrial applications, the compound is being evaluated for:
- Material Development : Its unique properties may contribute to the development of new materials with specific functionalities.
- Pharmaceutical Synthesis : It acts as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates synthesis of diverse organic compounds |
| Biology | Biochemical probe for enzyme studies | Enhances understanding of metabolic pathways |
| Medicine | Anticancer and anti-inflammatory research | Potential for new therapeutic agents |
| Industry | Material development and pharmaceutical synthesis | Innovation in product formulations |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant apoptosis induction through mitochondrial pathway disruption. This highlights the compound's potential as a lead compound in anticancer drug development.
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways showed promising results. The compound demonstrated inhibitory effects on enzyme activity, suggesting its utility in studying metabolic disorders.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzodioxole or Benzothiazole Moieties
The compound shares structural similarities with several synthesized derivatives:
- 3-(2H-1,3-Benzodioxol-5-yl)aniline (14b) : Synthesized via Suzuki coupling (3-bromoaniline + benzodioxol-5-yl boronic acid, 60% yield), this analog lacks the benzothiazole group but retains the benzodioxole-aniline core .
- 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridyl-methyl)aniline monohydrate: This compound replaces the benzodioxole-methyl group with a pyridylmethyl moiety while retaining the benzothiazole-aniline backbone. Its crystallographic data (Acta Cryst.
- N-(2H-1,3-Benzodioxol-5-yl)-3-(2-hydroxy-5-nitrophenyl)propanamide (15c) : A benzodioxole-containing amide with a nitro-substituted aromatic side chain, synthesized via nucleophilic substitution (melting point: 233–236°C) .
Physicochemical Properties
- Solubility : The benzothiazole group’s electron-withdrawing nature may enhance solubility in polar solvents compared to purely benzodioxole-containing analogs like 15c.
- Thermal Stability : Benzothiazole derivatives (e.g., AS601245 in ) often exhibit higher thermal stability due to aromatic rigidity.
Pharmacological Potential
Benzothiazoles are prominent in drug discovery (e.g., AS601245 as a JNK inhibitor , and patented compounds in ). The target compound’s benzothiazole-aniline core may act as a kinase-binding motif, while the benzodioxole group could modulate bioavailability through lipophilicity. However, direct activity data are absent in the provided evidence.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(1,3-benzothiazol-2-yl)aniline, also known by its compound identifier D337-1481, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 350.37 g/mol. The compound features a benzodioxole moiety and a benzothiazole structure, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O4 |
| Molecular Weight | 350.37 g/mol |
| LogP (Partition Coefficient) | 4.379 |
| Water Solubility (LogSw) | -4.27 |
| Polar Surface Area | 63.302 Ų |
Anticancer Potential
Research indicates that compounds containing benzothiazole and benzodioxole moieties exhibit significant anticancer properties. A study highlighted the ability of similar compounds to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The structure-activity relationship (SAR) suggests that modifications in the benzothiazole ring can enhance cytotoxicity against specific cancer types.
Antimicrobial Effects
Compounds with benzodioxole structures have demonstrated antimicrobial activities against various pathogens. For instance, derivatives of benzothiazole have been reported to possess antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential enzymatic pathways . This suggests that this compound may also exhibit similar effects.
Neuroprotective Activity
The neuroprotective potential of benzothiazole derivatives has been explored in models of neurodegenerative diseases. These compounds have shown promise in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease. The presence of the benzodioxole moiety may enhance this protective effect by modulating signaling pathways involved in neuronal survival.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies demonstrated that similar benzothiazole derivatives significantly inhibited the growth of breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
- Antimicrobial Activity : A series of related compounds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. The activity was linked to the disruption of bacterial cell wall synthesis .
- Neuroprotection : In a mouse model of neurodegeneration induced by oxidative stress, treatment with benzothiazole derivatives resulted in reduced neuronal loss and improved behavioral outcomes compared to untreated controls. This suggests potential therapeutic applications for neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
